Tomelukast
Overview
Description
Tomelukast, also known as Montelukast, is a generic prescription drug approved by the Food and Drug Administration (FDA) for the treatment of asthma, prevention of exercise-induced bronchoconstriction, and reduction of symptoms of allergic rhinitis . It belongs to a class of drugs called leukotriene receptor antagonists .
Synthesis Analysis
The synthesis of this compound involves the use of a ketoreductase enzyme (CDX-026) that accomplishes the asymmetric reduction of a key intermediate . The process also involves the saponification of oleic acid and triethanolamine .Molecular Structure Analysis
This compound is a member of the class of acetophenones. It is 1-phenylethanone substituted at position 2 by a hydroxy group, a propyl group at position 3, and a 4-(1H-tetrazol-5-yl)butoxy group at position 4 .Chemical Reactions Analysis
This compound has a molecular formula of C16H22N4O3 and an average mass of 318.371 Da . The enzymatic reduction entails the reversible transfer of a hydride from isopropanol to the ketone with concomitant formation of acetone .Physical and Chemical Properties Analysis
This compound has a density of 1.220±0.06 g/cm3, a boiling point of 553.0±60.0 °C, and a melting point of 117-119℃ . It has a molar refractivity of 86.1±0.3 cm3, a polar surface area of 101 Å2, and a molar volume of 260.9±3.0 cm3 .Scientific Research Applications
1. Asthma Treatment
Montelukast, a leukotriene receptor antagonist, has been extensively researched for its role in treating asthma. In children aged 2 to 5 years with a history of intermittent asthma, montelukast significantly reduced asthma exacerbations over 12 months of treatment, with a notable delay in the median time to first exacerbation. This study highlights montelukast's effectiveness in reducing asthma exacerbations in young patients with intermittent asthma, indicating its potential as a preventive therapy for viral-induced asthma exacerbations in this demographic (Bisgaard et al., 2005).
2. Neuroprotective Effects
Montelukast has shown potential in ameliorating memory impairment and neuroinflammatory responses. A study investigating the effects of montelukast on neuroinflammation, apoptotic responses, and memory performance following amyloid-β (Aβ) infusions in mice revealed that montelukast treatment significantly improved Aβ1-42-induced memory impairment. This suggests that montelukast may have therapeutic potential for Alzheimer's disease through inhibiting neuroinflammation and apoptosis mediated by CysLT1R signaling (Jin’e Lai et al., 2014).
3. Anti-Inflammatory Properties
Montelukast's anti-inflammatory properties have been demonstrated in various studies. For instance, it was found to inhibit neutrophil pro-inflammatory activity via a cyclic AMP-dependent mechanism, highlighting its potential as a therapeutic agent for inflammatory conditions beyond asthma (Anderson et al., 2009).
4. Ovarian Ischemia-Reperfusion Injury
In a study on rat models, montelukast showed protective effects against ischemia-reperfusion injury in the ovaries, suggesting its application as an antioxidant and tissue protective agent. The study demonstrated montelukast's capability to attenuate ovarian tissue injury induced by ischemia-reperfusion (Oral et al., 2011).
5. Respiratory Diseases Beyond Asthma
Research indicates that montelukast may have a broader spectrum of anti-inflammatory activities than originally thought, potentially making it useful in treating a range of respiratory diseases such as chronic obstructive pulmonary disease, cystic fibrosis, and viral bronchiolitis. These novel activities enable montelukast to target various inflammatory cells, suggesting its utility in a wider array of respiratory conditions (Tintinger et al., 2010).
Mechanism of Action
Target of Action
Tomelukast is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor . The primary targets of this compound are the leukotriene receptors, specifically the CysLT1 receptors . These receptors are found in the human airway, including airway smooth muscle cells and airway macrophages, and on other pro-inflammatory cells .
Mode of Action
This compound works by blocking the action of substances in the body that cause the symptoms of asthma and allergic rhinitis . It blocks one of the chemicals that is released when you come into contact with asthma triggers, helping to stop your airways from swelling . By inhibiting the CysLT1 receptor, this compound prevents the action of leukotrienes, which are substances in the body that cause inflammation and constriction of airways .
Biochemical Pathways
The biochemical pathways affected by this compound involve the leukotriene pathway. Leukotrienes are products of arachidonic acid metabolism and are released from various cells, including mast cells and eosinophils . These eicosanoids bind to cysteinyl leukotriene (CysLT) receptors. The CysLT type-1 (CysLT1) receptor is found in the human airway and on other pro-inflammatory cells . CysLTs have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process .
Pharmacokinetics
The pharmacokinetics of this compound are nearly linear for oral doses up to 50 mg. During once-daily dosing with 10-mg this compound, there is little accumulation of the parent drug in plasma . This suggests that this compound has good bioavailability and is well-absorbed in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and constriction in the airways. By blocking the action of leukotrienes, this compound helps to prevent airway edema, smooth muscle contraction, and altered cellular activity associated with the inflammatory process . This results in improved breathing and reduced symptoms in conditions like asthma and allergic rhinitis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, lifestyle, and exposure to other drugs or substances can affect how this compound is metabolized in the body . Additionally, the presence of other health conditions can also influence how effectively this compound works.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Tomelukast interacts with leukotriene receptors, specifically blocking the action of leukotriene D4 . This interaction results in decreased inflammation and relaxation of smooth muscle , which is crucial in managing asthma symptoms.
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to have a significant impact on the function of mast cells, which play a key role in the inflammatory response associated with asthma .
Molecular Mechanism
This compound works at the molecular level by binding to leukotriene receptors and blocking the action of leukotriene D4 . This leads to decreased inflammation and relaxation of smooth muscle, which helps to alleviate the symptoms of asthma .
Metabolic Pathways
This compound is metabolized in the liver, primarily by the cytochrome P450 enzyme system, with a significant contribution from CYP2C8 . It also interacts with other enzymes in the system, including CYP3A4 and CYP2C9 .
Properties
IUPAC Name |
1-[2-hydroxy-3-propyl-4-[4-(2H-tetrazol-5-yl)butoxy]phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-3-6-13-14(9-8-12(11(2)21)16(13)22)23-10-5-4-7-15-17-19-20-18-15/h8-9,22H,3-7,10H2,1-2H3,(H,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYHLEQJTQJHSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCC2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020344 | |
Record name | Tomelukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88107-10-2 | |
Record name | Tomelukast | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88107-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tomelukast [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088107102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tomelukast | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7020344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-(4-(1H-tetrazol-5-yl)butoxy)-2-hydroxy-3-propylphenyl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOMELUKAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59762X5CLS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tomelukast?
A1: this compound functions as a leukotriene receptor antagonist. It specifically targets and blocks the cysteinyl leukotriene receptor type 1 (CysLT1), preventing the binding of leukotrienes like LTD4. [, ] This inhibition disrupts the inflammatory cascade triggered by leukotrienes in conditions like asthma. []
Q2: Are there any known drug interactions associated with this compound?
A2: Yes, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4. [] This raises the possibility of interactions with drugs that either inhibit or induce these enzymes. For example, co-administration with Terfenadine can reduce the maximum serum concentration of this compound. []
Q3: What are the key structural features of this compound?
A3: While specific spectroscopic data is not provided in the research papers, this compound is characterized as an N-alkylated tetrazole derivative with substituted aromatic rings. [] This structural motif is common in various drugs and contributes to its pharmacological properties.
Q4: Has this compound demonstrated efficacy in preclinical or clinical studies for any specific conditions?
A4: Yes, this compound has been investigated for its potential in treating respiratory diseases. [, ] Studies have explored its use in addressing conditions like allergic rhinitis, bronchial asthma, chronic obstructive pulmonary disease, and the common cold. [] this compound has also shown promising results in preclinical studies, particularly in inhibiting cold air-induced asthmatic reactions. []
Q5: Have any alternative compounds or strategies emerged for targeting the same pathways or conditions as this compound?
A5: Yes, the field of leukotriene modifiers encompasses a diverse range of compounds. [] These include 5-lipoxygenase enzyme inhibitors like Zileuton, 5-lipoxygenase-activating-protein inhibitors like Quiflapon, and other LTD4-receptor antagonists like Zafirlukast and Montelukast. [] Each of these alternatives offers a different approach to modulating leukotriene pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.